molecular formula C6H5Cl2F2N B7450845 3-Chloro-2,6-difluoroaniline hydrochloride

3-Chloro-2,6-difluoroaniline hydrochloride

Cat. No. B7450845
M. Wt: 200.01 g/mol
InChI Key: PICQSEDPIRQQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,6-difluoroaniline hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is a member of the aniline family and is widely used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluoroaniline hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to exhibit other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics. Additionally, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to exhibit antifungal activity and may have applications in the agricultural industry.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-2,6-difluoroaniline hydrochloride in lab experiments is its potent and selective activity against cancer cells. However, the compound is relatively toxic and requires careful handling. Additionally, the synthesis of 3-Chloro-2,6-difluoroaniline hydrochloride can be challenging, and the yield of the reaction can be low.

Future Directions

There are several potential future directions for research on 3-Chloro-2,6-difluoroaniline hydrochloride. One area of interest is the development of new cancer therapies based on the compound. Researchers are also investigating the use of 3-Chloro-2,6-difluoroaniline hydrochloride in the development of new antibiotics and antifungal agents. Additionally, the compound may have applications in the field of materials science, particularly in the development of new polymers and coatings. Further research is needed to fully explore the potential of 3-Chloro-2,6-difluoroaniline hydrochloride in these areas.

Synthesis Methods

The synthesis of 3-Chloro-2,6-difluoroaniline hydrochloride involves the reaction of 3-chloro-2,6-difluoroaniline with hydrochloric acid. The reaction is typically carried out under reflux conditions and yields the hydrochloride salt of the compound. This synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

3-Chloro-2,6-difluoroaniline hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines. Additionally, 3-Chloro-2,6-difluoroaniline hydrochloride has been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-chloro-2,6-difluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQSEDPIRQQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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